BRL 54443 maleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

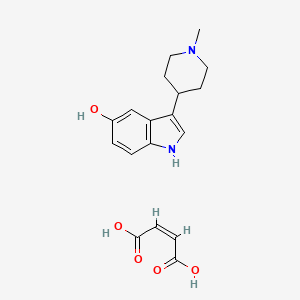

(Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.C4H4O4/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14;5-3(6)1-2-4(7)8/h2-3,8-10,15,17H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGCLXPSKXSYND-BTJKTKAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017102 | |

| Record name | BRL 54443 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197333-54-2 | |

| Record name | BRL 54443 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL 54443 maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BRL 54443 Maleate on 5-HT1E/1F Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 maleate is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin receptors.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network involved in a wide array of physiological and pathological processes. The 5-HT1 receptor subfamily, which includes the 5-HT1E and 5-HT1F subtypes, are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory Gαi/o proteins.[3] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] BRL 54443 has emerged as a valuable pharmacological tool for elucidating the specific functions of 5-HT1E and 5-HT1F receptors due to its high affinity and agonist activity at these sites.[1][2]

Quantitative Data Presentation: Binding Affinity and Functional Potency

The interaction of BRL 54443 with 5-HT1E and 5-HT1F receptors has been characterized through various quantitative assays. The following tables summarize the binding affinities (pKi and Ki) and functional potency (IC50) of BRL 54443 at these and other relevant 5-HT receptor subtypes.

Table 1: Binding Affinity of BRL 54443 at Human 5-HT Receptors

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT1F | 9.25[2] | - |

| 5-HT1E | 8.7[2] | 2[1] |

| 5-HT1A | 7.2[2] | 63[1] |

| 5-HT1D | 7.2[2] | 63[1] |

| 5-HT1B | 6.9[2] | 126[1] |

| 5-HT2A | - | 1259[1] |

| 5-HT2B | - | 100[1] |

| 5-HT2C | - | 316[1] |

Table 2: Functional Potency of BRL 54443

| Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) |

| 5-ht1E | Inhibition of Forskolin-Stimulated cAMP Production | Guinea Pig Dentate Gyrus (DG) Membranes | IC50 | 14[4] |

Signaling Pathways

Activation of 5-HT1E and 5-HT1F receptors by BRL 54443 initiates a cascade of intracellular events primarily mediated by the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Beyond the canonical cAMP pathway, evidence suggests that these receptors can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Canonical Gαi-Mediated Signaling Pathway

The primary mechanism of action for BRL 54443 at 5-HT1E/1F receptors is the inhibition of adenylyl cyclase.

Figure 1. Canonical Gαi-mediated signaling pathway of 5-HT1E/1F receptors.

Modulation of ERK Signaling

Studies have indicated that BRL 54443 can induce the phosphorylation of ERK (pERK).[5][6] The precise mechanisms linking Gαi activation to ERK phosphorylation can be complex and may involve β-arrestin-dependent or independent pathways.

Figure 2. Postulated ERK signaling pathway activated by BRL 54443.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of BRL 54443 with 5-HT1E and 5-HT1F receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of BRL 54443 for 5-HT1E and 5-HT1F receptors.

Materials:

-

Cell membranes expressing the target human 5-HT1E or 5-HT1F receptor.

-

Radioligand (e.g., [³H]5-HT).

-

This compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[7]

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[7] On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[7]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[7]

-

150 µL of membrane preparation (protein concentration to be optimized).[7]

-

50 µL of BRL 54443 at various concentrations (typically in duplicate or triplicate).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).[7]

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known non-radiolabeled ligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the BRL 54443 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Figure 3. Experimental workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP)

This functional assay measures the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.

Objective: To determine the IC50 of BRL 54443 for the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

Intact cells expressing the target 5-HT1E or 5-HT1F receptor.

-

This compound at various concentrations.

-

Forskolin.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency. On the day of the assay, detach the cells, wash, and resuspend them in stimulation buffer to the desired cell density.

-

Assay Setup: In a suitable microplate, add the following:

-

Cells in stimulation buffer.

-

BRL 54443 at various concentrations.

-

Forskolin at a concentration that elicits a submaximal cAMP response (e.g., EC80).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding lysis buffer containing detection reagents.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the BRL 54443 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Figure 4. Experimental workflow for a cAMP accumulation assay.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK as a downstream marker of receptor activation.

Objective: To determine the effect of BRL 54443 on ERK phosphorylation.

Materials:

-

Cells expressing the target 5-HT1E or 5-HT1F receptor.

-

This compound at various concentrations.

-

Serum-free or low-serum cell culture medium.

-

Lysis buffer.

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Detection reagents (e.g., chemiluminescent substrate or fluorescent imaging system).

-

SDS-PAGE and Western blotting equipment or a plate-based detection system (e.g., AlphaLISA, HTRF).

Procedure (Western Blotting):

-

Cell Culture and Starvation: Seed cells in culture plates and grow to 70-80% confluency. To reduce basal ERK phosphorylation, starve the cells in serum-free or low-serum medium for a defined period (e.g., 4-24 hours) before the experiment.[6]

-

Stimulation: Treat the cells with various concentrations of BRL 54443 for a short duration (e.g., 5-10 minutes).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK and total ERK. After washing, incubate with the appropriate secondary antibodies.

-

Detection: Add the detection reagent and visualize the protein bands using an appropriate imaging system.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the fold change in p-ERK over baseline against the logarithm of the BRL 54443 concentration.

Figure 5. Experimental workflow for an ERK phosphorylation assay via Western blotting.

Conclusion

This compound is a valuable research tool characterized by its high affinity and agonist activity at 5-HT1E and 5-HT1F receptors. Its primary mechanism of action involves the Gαi-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Furthermore, it can modulate the ERK signaling pathway, although the precise mechanisms and quantitative potencies in this context require further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and these important serotonin receptor subtypes.

References

- 1. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. acnp.org [acnp.org]

- 4. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. giffordbioscience.com [giffordbioscience.com]

The Role of BRL 54443 Maleate in Elucidating Serotonin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 maleate is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors. Its high affinity and specificity make it an invaluable pharmacological tool for investigating the physiological roles and downstream signaling cascades of these often-understudied receptor subtypes. This technical guide provides an in-depth overview of this compound, including its binding profile, mechanism of action, and detailed experimental protocols for its use in studying serotonin signaling. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of serotonergic systems and the development of novel therapeutics.

Introduction to this compound

BRL 54443, a member of the piperidinylindole drug family, is a selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1] It exhibits high affinity for these receptors with significantly lower affinity for other serotonin receptor subtypes and dopamine receptors, making it a precise tool for targeted studies.[2][3][4] The activation of 5-HT1E and 5-HT1F receptors is known to be involved in a variety of physiological processes, and this compound serves as a critical chemical probe to explore these functions.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating 5-HT1E and 5-HT1F receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway for both receptors involves coupling to the inhibitory G protein, Gαi.

5-HT1E Receptor Signaling

Activation of the 5-HT1E receptor by BRL 54443 initiates a signaling cascade through the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] A secondary signaling pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK), through a Gαi, PKA, and PI3K-dependent mechanism.[5]

5-HT1F Receptor Signaling

Similar to the 5-HT1E receptor, the 5-HT1F receptor primarily signals through Gαi-mediated inhibition of adenylyl cyclase.[2] This leads to a reduction in intracellular cAMP levels, which in turn modulates various cellular functions.

Quantitative Data

The binding affinities and functional potencies of this compound have been characterized across various receptor subtypes.

Table 1: Binding Affinities of this compound

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT1E | 8.7 | 2.0 |

| 5-HT1F | 9.25 | 0.56 |

| 5-HT1A | 7.2 | 63.1 |

| 5-HT1B | 6.9 | 125.9 |

| 5-HT1D | 7.2 | 63.1 |

| 5-HT2A | - | 1259 |

| 5-HT2B | - | 100 |

| 5-HT2C | - | 316 |

| 5-HT6 | - | >10,000 |

| 5-HT7 | - | >10,000 |

| D2 | - | 501 |

| D3 | - | 631 |

| α1B-adrenoceptors | - | 1259 |

Data compiled from multiple sources.[2][4][5]

Table 2: Functional Activity of this compound

| Assay | Receptor | Parameter | Value |

| Forskolin-dependent cAMP production inhibition | 5-HT1E | IC50 | 14 nM |

| Aortic Contraction | 5-HT2A | -log EC50 | 6.52 |

Data compiled from multiple sources.[2][4][6]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound. Specific parameters may require optimization based on the experimental system.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1E or 5-HT1F receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).

-

Radioligand (e.g., [3H]5-HT).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Materials:

-

Cells expressing the 5-HT1E or 5-HT1F receptor.

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Generate a dose-response curve to determine the EC50 or IC50 of this compound for the inhibition of forskolin-stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on ERK activation.

Materials:

-

Cells expressing the 5-HT1E receptor.

-

This compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to near confluence and serum-starve overnight.

-

Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells on ice and collect the lysates.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total-ERK1/2 for normalization.

-

Quantify the band intensities to determine the fold change in ERK phosphorylation.

Conclusion

This compound is a powerful and selective tool for the investigation of 5-HT1E and 5-HT1F receptor signaling. Its well-defined pharmacological profile allows for the precise dissection of the roles of these receptors in various physiological and pathological processes. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the intricate signaling pathways modulated by these important serotonin receptor subtypes, ultimately contributing to a deeper understanding of serotonergic neurotransmission and the development of novel therapeutic strategies.

References

- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Function of 5-HT1E Receptors with BRL 54443 Maleate: A Technical Guide

Executive Summary: The 5-hydroxytryptamine 1E (5-HT1E) receptor, a G-protein coupled receptor (GPCR) in the serotonin system, remains one of the least understood of its family.[1] Its high degree of evolutionary conservation and expression in key brain regions, such as the hippocampus and frontal cortex, suggest a significant physiological role in humans, possibly in the regulation of memory and cognition.[2][3] Research has been hampered by a lack of selective pharmacological tools and the absence of the receptor gene in common laboratory models like rats and mice.[1][2] This guide focuses on the use of BRL 54443 maleate, a potent 5-HT1E/1F receptor agonist, as a critical tool for elucidating the function of the 5-HT1E receptor. We provide a summary of its pharmacological profile, detail key experimental protocols, and outline the known and hypothesized signaling pathways and physiological functions associated with 5-HT1E receptor activation.

The 5-HT1E Receptor: An Overview

-

Genetic Conservation and Distribution: The human gene for the 5-HT1E receptor, HTR1E, is located on chromosome 6q14-q15.[2] The gene shows a remarkable lack of polymorphisms among humans, indicating strong evolutionary pressure to conserve its function.[1][2] While absent in rats and mice, a homologous gene is found in species such as the guinea pig, rabbit, pig, and rhesus monkey, with the guinea pig being the most suitable animal model for in vivo studies due to similar brain expression patterns to humans.[2][3]

-

Tissue Localization: In the human and guinea pig brain, the 5-HT1E receptor is highly expressed in regions integral to memory and sensory processing.[2][5] High concentrations are found in the frontal cortex, hippocampus (specifically the molecular layer of the dentate gyrus), and olfactory bulb glomeruli.[2][3][6] Expression is predominantly neuronal.[3][6] Additionally, these receptors have been detected in the adventitial layer of cerebral arteries, suggesting a potential role in cerebrovascular regulation.[3][6]

This compound: A Key Pharmacological Tool

Due to the scarcity of selective ligands, BRL 54443 has emerged as an indispensable, albeit non-selective, agonist for studying 5-HT1E receptors.[2][7][8] It is a piperidinylindole derivative that acts as a potent agonist for both 5-HT1E and 5-HT1F receptors.[7]

Data Presentation: Pharmacological Profile of BRL 54443

The following tables summarize the binding affinities and functional potencies of BRL 54443 at various receptors, compiled from multiple studies. This data is crucial for designing experiments and interpreting results, particularly concerning off-target effects.

Table 1: Binding Affinity Profile of BRL 54443

| Receptor | Binding Affinity (Kᵢ or pKᵢ) | Species | Reference(s) |

|---|---|---|---|

| 5-HT1E | pKi: 8.7 / Kᵢ: 2 nM / Kᵢ: 1.1 nM | Human | [9][10][11][12] |

| 5-HT1F | pKi: 9.25 / pKi: 8.9 / Kᵢ: 0.7 nM | Human | [9][11][12][13] |

| 5-HT1A | pKi: 7.2 / Kᵢ: 63 nM | Human | [9][12][13] |

| 5-HT1B | pKi: 6.9 / Kᵢ: 126 nM | Human | [9][12][13] |

| 5-HT1D | pKi: 7.2 / Kᵢ: 63 nM | Human | [9][12][13] |

| 5-HT2A | pKi: 5.9 / Kᵢ: 1259 nM | Human | [12][13] |

| 5-HT2B | pKi: 7.0 / Kᵢ: 100 nM | Human | [12][13] |

| 5-HT2C | pKi: 6.5 | Human | [12] |

| D₂ | pKi: 6.3 / Kᵢ: 501 nM | Human | [12][13] |

| D₃ | pKi: 6.2 / Kᵢ: 631 nM | Human |[12][13] |

Note: pKi is the negative logarithm of the Kᵢ value. A higher pKi indicates stronger binding affinity. Kᵢ values may vary slightly between studies.

Table 2: Functional Activity of BRL 54443

| Assay | Receptor Target | Potency (pEC₅₀ or IC₅₀) | System | Reference(s) |

|---|---|---|---|---|

| Inhibition of cAMP | 5-HT1E | IC₅₀: 14 nM | Guinea Pig Dentate Gyrus Membranes | [3][6][13] |

| Agonist Activity | 5-HT1E | pEC₅₀: 8.5 | Recombinant Cells | [12] |

| Agonist Activity | 5-HT1F | pEC₅₀: 8.6 | Recombinant Cells | [12] |

| Aortic Contraction | 5-HT2A | pEC₅₀: 6.52 | Mouse Thoracic Aorta |[9][12] |

Signaling Pathways of the 5-HT1E Receptor

The primary signaling mechanism for the 5-HT1E receptor is through the canonical Gαi/Gαo pathway. However, other potential pathways are also being explored.

Canonical Gαi-Coupled Pathway

Activation of the 5-HT1E receptor by an agonist like BRL 54443 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][5][6] This is the most well-characterized signaling event for this receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT1E receptor - Wikipedia [en.wikipedia.org]

- 3. Distribution of 5-ht(1E) receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRL-54443 - Wikipedia [en.wikipedia.org]

- 8. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]

- 12. rndsystems.com [rndsystems.com]

- 13. medchemexpress.com [medchemexpress.com]

BRL 54443 Maleate: A Pharmacological Tool for Central Nervous System Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 maleate is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors. This selectivity makes it an invaluable pharmacological tool for elucidating the physiological roles of these specific receptor subtypes in the central nervous system (CNS) and for exploring their potential as therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding profile, and its application in preclinical research models of CNS disorders. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in laboratory settings.

Introduction

The serotonergic system, with its diverse array of receptor subtypes, plays a critical role in regulating a wide spectrum of physiological and pathological processes within the CNS, including mood, cognition, pain, and neuroinflammation. The 5-HT1 receptor subfamily, which includes the 5-HT1E and 5-HT1F receptors, has emerged as a promising area of research for the development of novel therapeutics. This compound, as a selective agonist for these two receptors, offers researchers a powerful means to dissect their specific functions, which have been implicated in the pathophysiology of migraine and potentially other CNS disorders. This whitepaper serves as a detailed resource for researchers utilizing this compound in their investigations.

Mechanism of Action and Pharmacology

This compound exerts its effects by binding to and activating 5-HT1E and 5-HT1F receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via Gi/o proteins. Activation of these receptors by BRL 54443 leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Binding Profile

This compound exhibits high affinity for both 5-HT1E and 5-HT1F receptors, with greater than 30-fold selectivity over other serotonin (5-HT) and dopamine receptors.[1] The binding affinities for various receptors are summarized in Table 1.

| Receptor | Ki (nM) | pKi |

| 5-HT1E | 1.1 | 8.7 - 9.0 |

| 5-HT1F | 0.7 | 9.25 |

| 5-HT1A | 63 | 7.2 |

| 5-HT1B | 126 | 6.9 |

| 5-HT1D | 63 | 7.2 |

| 5-HT2A | 1259 | 5.9 |

| 5-HT2B | 100 | 7.0 |

| 5-HT2C | 316 | 6.5 |

| D2 | 501 | 6.3 |

| D3 | 631 | 6.2 |

Table 1: Binding Affinities (Ki and pKi) of this compound for Various Receptors. Data compiled from multiple sources.

Functional Activity

In functional assays, BRL 54443 has been shown to potently inhibit forskolin-stimulated cAMP production, demonstrating its agonist activity at Gi/o-coupled receptors.

| Assay | Cell Line | Parameter | Value |

| cAMP Inhibition | DG membranes | IC50 | 14 nM |

| Contraction | - | -log EC50 | 6.52 |

Table 2: In Vitro Functional Activity of this compound.[1]

Signaling Pathways

The activation of 5-HT1E and 5-HT1F receptors by BRL 54443 initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.

Caption: 5-HT1E/1F Receptor Signaling Pathway

Applications in CNS Disorder Research

This compound has been utilized as a pharmacological tool to investigate the role of 5-HT1E/1F receptors in various animal models of CNS disorders, primarily in the context of pain and migraine.

Pain Research: The Formalin Test

The formalin test is a widely used model of tonic, localized inflammatory pain.

Caption: Formalin Test Experimental Workflow

-

Animals: Adult male Sprague-Dawley rats (200-250 g) are used.

-

Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.

-

Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose and time point before formalin injection.

-

Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 27-gauge needle.

-

Observation and Scoring: Immediately after injection, the animal is returned to the observation chamber. The amount of time the animal spends flinching, licking, or biting the injected paw is recorded for 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

-

Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of BRL 54443 with the vehicle control group.

Migraine Research: Neurogenic Dural Inflammation Model

This model is used to study the mechanisms of migraine pain, particularly the role of neurogenic inflammation in the dura mater.

Caption: Neurogenic Dural Inflammation Model Workflow

-

Animals: Adult male Hartley guinea pigs (250-350 g) are used.

-

Anesthesia and Surgery: Animals are anesthetized with an appropriate anesthetic agent. The trachea is cannulated for artificial ventilation, and a jugular vein is cannulated for drug and dye administration. A craniotomy is performed to expose the dura mater and the trigeminal ganglion.

-

Drug Administration: this compound or vehicle is administered intravenously (i.v.) at the desired dose.

-

Dye Injection: Evans blue dye (e.g., 30 mg/kg), which binds to plasma albumin, is injected i.v.

-

Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated (e.g., with a bipolar electrode) to induce neurogenic inflammation.

-

Tissue Collection and Quantification: After a set period of stimulation, the animal is euthanized, and the dura mater is carefully dissected. The extravasated Evans blue dye is extracted from the tissue and quantified spectrophotometrically.

-

Data Analysis: The amount of extravasated dye is a measure of plasma protein extravasation and, consequently, neurogenic inflammation. The results from the BRL 54443-treated group are compared to the vehicle-treated group using appropriate statistical analysis.

Research in Other CNS Disorders

While the primary application of BRL 54443 has been in pain and migraine research, the widespread distribution of 5-HT1E and 5-HT1F receptors in the brain suggests potential roles in other CNS functions and disorders. However, to date, there is a limited body of published research investigating the effects of this compound in animal models of anxiety, depression, or cognitive disorders. The selective nature of this compound makes it a promising tool for future studies aimed at exploring the involvement of 5-HT1E/1F receptors in the pathophysiology of these conditions.

Conclusion

This compound is a potent and selective 5-HT1E/1F receptor agonist that serves as a critical pharmacological tool for researchers in the field of neuroscience and drug development. Its utility in preclinical models of pain and migraine has been established, providing valuable insights into the roles of these specific serotonin receptor subtypes. The detailed methodologies and pharmacological data presented in this guide are intended to support the continued use of BRL 54443 in elucidating the complex functions of the serotonergic system and in the pursuit of novel therapeutic strategies for CNS disorders. Further investigation into the effects of BRL 54443 in models of other CNS pathologies is warranted and represents an exciting avenue for future research.

References

BRL 54443 Maleate: A Potential Therapeutic Agent in Migraine Pathophysiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. The pathophysiology of migraine is complex, involving the activation of the trigeminovascular system and the release of vasoactive neuropeptides. Serotonin (5-HT) receptors, particularly the 5-HT1B/1D subtypes, have been successful targets for acute migraine therapies. Emerging research now points towards the 5-HT1E and 5-HT1F receptors as promising alternative targets, offering the potential for effective antimigraine therapies with an improved cardiovascular safety profile. This technical guide explores the preclinical pharmacology of BRL 54443 maleate, a potent and selective 5-HT1E/1F receptor agonist, and elucidates its potential role in the pathophysiology and treatment of migraine.

Introduction to Migraine Pathophysiology

The prevailing theory of migraine pathogenesis centers on the activation of the trigeminovascular system. This system comprises the trigeminal nerve, which innervates the cranial blood vessels, and its connections within the brainstem and higher brain centers. During a migraine attack, activation of trigeminal afferents leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P. This release causes vasodilation of cranial blood vessels and a sterile inflammatory response known as neurogenic dural inflammation, both of which are thought to contribute to the perception of migraine pain.

Serotonin (5-hydroxytryptamine, 5-HT) has long been implicated in migraine. The efficacy of triptans, which are 5-HT1B/1D receptor agonists, has validated this pathway as a key therapeutic target. However, the vasoconstrictive effects mediated by 5-HT1B receptors limit their use in patients with cardiovascular comorbidities. This has driven the search for novel therapeutic agents that can modulate the trigeminovascular system without causing significant vasoconstriction. The 5-HT1F receptor, which is expressed on trigeminal neurons but not significantly on cranial blood vessels, has emerged as a particularly attractive target.

This compound: A Selective 5-HT1E/1F Receptor Agonist

BRL 54443 is a piperidinylindole derivative that has demonstrated high affinity and selectivity for the 5-HT1E and 5-HT1F receptors.[1] Its pharmacological profile suggests that it could be a valuable tool for investigating the role of these receptor subtypes in various physiological and pathological processes, including migraine.

Quantitative Pharmacological Data

The binding affinities and functional potencies of BRL 54443 at various serotonin receptor subtypes have been characterized in several preclinical studies. A summary of this quantitative data is presented below.

| Receptor Subtype | Parameter | Value | Species | Reference |

| 5-HT1E | pKi | 8.7 | Human | [2] |

| EC50 (G protein recruitment) | ~7 nM | Human | [1] | |

| 5-HT1F | pKi | 9.25 | Human | [2] |

| 5-HT1A | pKi | <7.0 | Human | [2] |

| 5-HT1B | pKi | <7.0 | Human | [2] |

| 5-HT1D | pKi | <7.0 | Human | [2] |

| 5-HT2A | -logEC50 (contraction) | 6.52 | Not Specified | [2] |

Table 1: Binding Affinity and Functional Activity of this compound at Serotonin Receptor Subtypes.

Hypothesized Mechanism of Action in Migraine

Based on its potent agonism at 5-HT1F receptors, BRL 54443 is hypothesized to exert its antimigraine effects through the modulation of the trigeminovascular system. The proposed mechanism involves the inhibition of neuropeptide release and the reduction of neuronal firing in the trigeminal nucleus caudalis.

Inhibition of Neurogenic Dural Inflammation

Activation of presynaptic 5-HT1F receptors on trigeminal nerve terminals is believed to inhibit the release of CGRP and other inflammatory mediators in the dura mater. This action would attenuate the vasodilation and plasma protein extravasation that characterize neurogenic inflammation, thereby reducing a key source of migraine pain.

Central Pain Modulation

5-HT1F receptors are also located in the trigeminal nucleus caudalis (TNC) in the brainstem, a key relay station for craniofacial pain. Agonism at these receptors by BRL 54443 could inhibit the transmission of pain signals from the dura to higher brain centers, contributing to its potential analgesic effect.

Preclinical Evidence and Experimental Protocols

While direct studies of BRL 54443 in established migraine models are not yet published, its pharmacological profile has been investigated in other relevant assays.

In Vitro Aortic Ring Assay

This assay is used to assess the vasoconstrictive potential of a compound.

Experimental Protocol:

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings (3-5 mm in width).[3][4][5][6][7]

-

Mounting: The aortic rings are mounted in an isolated tissue bath containing a physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2 / 5% CO2.[3][4][5][6][7]

-

Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes.[4]

-

Viability Test: The rings are contracted with a high concentration of potassium chloride (KCl) to ensure tissue viability.

-

Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of BRL 54443 are added to the tissue bath, and the resulting isometric contractions are recorded.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal KCl-induced contraction, and a concentration-response curve is generated to determine the pEC50 value.

BRL 54443 has been shown to induce contraction in isolated aortic preparations with a pEC50 of 6.52, an effect likely mediated by 5-HT2A receptors.[2]

Formalin-Induced Nociception Model

This model is used to assess the analgesic properties of a compound in a model of persistent pain.

Experimental Protocol:

-

Acclimatization: Rats are placed in a clear observation chamber for at least 30 minutes to acclimate.[8][9][10][11][12]

-

Drug Administration: BRL 54443 or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the rat's hind paw.[8][9][10][11][12]

-

Behavioral Observation: The animal's behavior is observed and recorded for a period of up to 60 minutes. The primary endpoints are the time spent licking or biting the injected paw and the number of flinches.[8][9][12]

-

Data Analysis: The observations are typically divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-60 minutes), reflecting inflammatory pain and central sensitization. The effect of the drug on these behaviors is quantified.[8][10][12]

While specific data for BRL 54443 in this model is not available in the public domain, its 5-HT1F agonism suggests it would be effective in reducing late-phase nociceptive behaviors.

Potential Advantages and Future Directions

The primary potential advantage of a selective 5-HT1F agonist like BRL 54443 in migraine therapy is the reduced risk of cardiovascular side effects compared to triptans. By avoiding significant 5-HT1B receptor-mediated vasoconstriction, such a compound could be a safer alternative for patients with or at risk for cardiovascular disease.

Future research should focus on:

-

Evaluating the efficacy of BRL 54443 in animal models of migraine, such as the neurogenic dural plasma protein extravasation model.

-

Conducting detailed functional assays to confirm its activity and selectivity at human recombinant 5-HT1E and 5-HT1F receptors.

-

Investigating its pharmacokinetic profile to determine its suitability for acute migraine treatment.

-

Performing comprehensive safety and toxicology studies.

Conclusion

This compound, with its high affinity and selectivity for 5-HT1E and 5-HT1F receptors, represents a promising pharmacological tool and a potential lead compound for the development of novel antimigraine therapies. Its hypothesized mechanism of action, centered on the inhibition of trigeminal nerve activation without causing significant vasoconstriction, aligns with the current direction of migraine drug discovery. Further preclinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Structural insights into lipid and ligand regulation of serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]

- 5. [PDF] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Measuring the Contractile Response of Isolated Tissue Using an Image Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 10. criver.com [criver.com]

- 11. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. ppj.phypha.ir [ppj.phypha.ir]

The Selectivity Profile of BRL 54443 Maleate for Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and functional activity of BRL 54443 maleate at various serotonin (5-HT) receptor subtypes. The information is compiled from publicly available pharmacological data, offering a core resource for researchers in neuroscience and drug development.

Introduction

BRL 54443, with the chemical name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1][2][3][4][5] Its high affinity for these receptors, coupled with significantly lower affinity for other 5-HT and dopamine receptors, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT1E and 5-HT1F receptors. This document summarizes the binding affinity and functional potency data for BRL 54443 and provides an overview of the experimental methodologies used to determine these parameters.

Receptor Selectivity Profile of BRL 54443

The selectivity of BRL 54443 has been characterized through extensive radioligand binding and functional assays. The compound exhibits high affinity for 5-HT1E and 5-HT1F receptors, with pKi values of approximately 8.7 and 8.9-9.25, respectively.[4] This translates to Ki values in the low nanomolar range, indicating a strong interaction with these receptor subtypes.[2][3] In contrast, BRL 54443 displays over 30-fold lower affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and various 5-HT2 subtypes, as well as for dopamine D2 and D3 receptors.[2][3][5]

Data Presentation: Binding Affinities and Functional Potencies

The following tables summarize the quantitative data for this compound at various serotonin and dopamine receptors.

Table 1: Binding Affinity (Ki) of BRL 54443 for Serotonin and Dopamine Receptors

| Receptor Subtype | pKi | Ki (nM) | Reference |

| 5-HT1E | 8.7 | 2.0 | [4][5] |

| 5-HT1F | 8.9 - 9.25 | 0.56 - 1.26 | [4][5] |

| 5-HT1A | 7.2 | 63.1 | [5] |

| 5-HT1B | 6.9 | 125.9 | [5] |

| 5-HT1D | 7.2 | 63.1 | [5] |

| 5-HT2A | 5.9 | 1259 | [2][5] |

| 5-HT2B | 7.0 | 100 | [2][5] |

| 5-HT2C | 6.5 | 316.2 | [2][5] |

| 5-HT6 | < 5 | >10,000 | [2][4] |

| 5-HT7 | < 6 | >1000 | [5] |

| Dopamine D2 | 6.3 | 501.2 | [2][5] |

| Dopamine D3 | 6.2 | 631.0 | [2][5] |

Table 2: Functional Activity (pEC50/EC50) of BRL 54443

| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) | Observed Effect | Reference |

| 5-HT1E | cAMP Inhibition | ~7.85 | 14 | Agonist | [2] |

| 5-HT1F | - | 8.6 | 2.5 | Agonist | [1][5] |

| 5-HT2A | Mouse Aortic Contraction | 6.52 | 302 | Agonist | [3][6][7] |

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of BRL 54443's receptor selectivity profile.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays involve the competition between a radiolabeled ligand and the unlabeled test compound (BRL 54443) for binding to the target receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human cloned serotonin receptor subtype are prepared. This is typically done by homogenizing cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and then isolating the membrane fraction through centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-HT for 5-HT1E/1F receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of BRL 54443. The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of BRL 54443 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For G protein-coupled receptors (GPCRs) like the serotonin receptors, common functional assays include measuring changes in second messenger levels (e.g., cAMP) or physiological responses in isolated tissues.

Methodology:

-

Cell Culture and Stimulation: Cells stably expressing the 5-HT1E receptor are cultured. Prior to the assay, the cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Compound Addition: Varying concentrations of BRL 54443 are added to the cells. As a 5-HT1E agonist, BRL 54443 will activate the Gi/o signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA), bioluminescence-based assays (e.g., cAMP-Glo™), or homogeneous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: The concentration-response curve for BRL 54443 is plotted, and the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined.

This ex vivo assay measures the contractile response of isolated arterial tissue to a test compound, which is indicative of agonist activity at receptors that mediate smooth muscle contraction.

Methodology:

-

Tissue Preparation: The thoracic aorta is isolated from an experimental animal (e.g., mouse). The endothelium is often removed to eliminate its influence on vascular tone. The aorta is then cut into rings.

-

Tissue Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to measure changes in tension.

-

Compound Addition: After an equilibration period, cumulative concentrations of BRL 54443 are added to the organ bath.

-

Measurement of Contraction: The increase in tension (contraction) of the aortic ring is recorded.

-

Data Analysis: A concentration-response curve is generated, and the EC50 value is calculated to determine the potency of BRL 54443 in inducing aortic contraction.

Visualizations

The following diagrams illustrate the selectivity profile of BRL 54443 and a typical experimental workflow for determining receptor binding affinity.

Caption: Receptor Selectivity Profile of BRL 54443.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent and selective agonist at 5-HT1E and 5-HT1F receptors. Its well-defined selectivity profile, characterized by high affinity for these two subtypes and significantly lower affinity for other serotonin and dopamine receptors, establishes it as a critical tool for elucidating the specific functions of the 5-HT1E and 5-HT1F receptors in both physiological and pathological contexts. The experimental protocols outlined in this guide provide a foundation for the design and interpretation of studies utilizing this important research compound.

References

- 1. promega.com [promega.com]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. selleckchem.com [selleckchem.com]

BRL-54443 Maleate for In Vitro Characterization of 5-HT1F Receptor Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of BRL-54443 maleate for the in vitro characterization of the 5-hydroxytryptamine 1F (5-HT1F) receptor. BRL-54443 is a potent agonist with high affinity for the 5-HT1F and 5-HT1E receptors.[1] This document outlines its binding properties, functional activity, and the experimental protocols necessary for its use in receptor characterization.

Core Concepts: BRL-54443 Maleate and the 5-HT1F Receptor

The 5-HT1F receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor subfamily.[2][3][4] Like other members of this family, it is coupled to an inhibitory G protein (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] The 5-HT1F receptor is a validated target for the treatment of migraine.[4]

BRL-54443 serves as a valuable pharmacological tool for studying the 5-HT1F receptor due to its high agonist potency.[1] Understanding its interaction with the receptor is crucial for the development of novel therapeutics targeting the serotonergic system.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of BRL-54443 at the 5-HT1F receptor and other 5-HT receptor subtypes.

Table 1: Binding Affinity of BRL-54443 at Human 5-HT Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT1F | 9.25 | ~0.56 |

| 5-HT1E | 8.7 | ~2.0 |

| 5-HT1A | 7.2 | ~63 |

| 5-HT1D | 7.2 | ~63 |

| 5-HT1B | 6.9 | ~126 |

| 5-HT2A | Measurable Affinity | - |

Data compiled from multiple sources.[1]

Table 2: Functional Activity of BRL-54443 at Human 5-HT Receptor Subtypes

| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) |

| 5-HT1F | cAMP Inhibition | - | - |

| 5-HT1E | cAMP Inhibition | - | - |

| 5-HT2A | Contraction | 6.52 | ~302 |

Further research is needed to populate the full functional activity profile.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the 5-HT1F receptor signaling pathway and the general workflows for its characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of the 5-HT1F receptor with BRL-54443.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of BRL-54443 for the 5-HT1F receptor by measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

-

Culture cells stably expressing the human 5-HT1F receptor (e.g., CHO-K1 or HEK293 cells) to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[7]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[7]

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.[7]

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[7]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[7]

b. Competition Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:[7]

-

150 µL of the membrane preparation (containing a predetermined optimal amount of protein).

-

50 µL of varying concentrations of BRL-54443 maleate (the competing compound).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-5-HT) at a concentration near its Kd for the 5-HT1F receptor.[8]

-

-

For total binding, omit the competing compound and add buffer instead.

-

For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1F agonist (e.g., 10 µM 5-HT).

-

Incubate the plate with gentle agitation for 60 minutes at 30°C.[7]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[7]

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

-

Dry the filters and measure the radioactivity using a scintillation counter.[7]

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the BRL-54443 concentration.

-

Determine the IC50 value (the concentration of BRL-54443 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assay: Forskolin-Stimulated cAMP Accumulation

This assay measures the ability of BRL-54443 to act as an agonist at the Gi-coupled 5-HT1F receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

a. Cell Culture and Plating:

-

Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor.[9][10]

-

Seed the cells into 384-well plates at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach overnight.[9][10][11]

b. cAMP Assay:

-

On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS with HEPES).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 5 minutes) to prevent cAMP degradation.[11]

-

Add varying concentrations of BRL-54443 to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The optimal forskolin concentration should be determined empirically.[12]

-

Incubate for a defined period (e.g., 15 minutes) at 37°C.[11]

-

Terminate the reaction by adding a cell lysis buffer.[11]

-

Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based assays).[11][12][13]

c. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the amount of cAMP produced against the logarithm of the BRL-54443 concentration.

-

Determine the EC50 value (the concentration of BRL-54443 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

Functional Assay: [35S]GTPγS Binding

This assay directly measures the activation of the Gi/o protein coupled to the 5-HT1F receptor upon agonist binding.

a. Membrane Preparation:

-

Prepare cell membranes from cells expressing the 5-HT1F receptor as described in the radioligand binding assay protocol.

b. [35S]GTPγS Binding Assay:

-

In a 96-well plate, combine the following in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4):

-

Cell membranes (optimal protein concentration to be determined).

-

Varying concentrations of BRL-54443.

-

A fixed concentration of GDP (e.g., 10 µM) to facilitate the exchange of [35S]GTPγS for GDP.[14]

-

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.

-

For basal binding, omit the agonist.

-

For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubate the plate at 30°C for 30-60 minutes.[14]

-

Terminate the reaction by rapid filtration through glass fiber filters.[15]

-

Wash the filters with ice-cold buffer.[15]

-

Measure the radioactivity on the filters using a scintillation counter.[15]

c. Data Analysis:

-

Calculate the agonist-stimulated increase in [35S]GTPγS binding by subtracting the basal binding.

-

Plot the stimulated binding against the logarithm of the BRL-54443 concentration.

-

Determine the EC50 value and the maximum stimulation (Emax) using non-linear regression analysis.[16]

Conclusion

BRL-54443 maleate is a potent and valuable tool for the in vitro characterization of the 5-HT1F receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the binding affinity and functional activity of this and other compounds at the 5-HT1F receptor. A thorough understanding of these interactions is essential for advancing drug discovery efforts in areas where the serotonergic system plays a critical role.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmbreports.org [bmbreports.org]

- 5. acnp.org [acnp.org]

- 6. resources.tocris.com [resources.tocris.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Discovery and Development of BRL 54443: A Selective 5-HT1E/1F Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of BRL 54443, a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes. BRL 54443, a piperidinylindole derivative, has been instrumental as a pharmacological tool for elucidating the physiological roles of these lesser-studied 5-HT receptors. This document details the binding affinity and functional potency of BRL 54443, outlines the key experimental protocols used in its characterization, and visualizes the associated signaling pathways and experimental workflows. The presented data and methodologies aim to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors and signaling pathways that modulates a vast array of physiological and pathological processes. Among the numerous 5-HT receptor subtypes, the 5-HT1E and 5-HT1F receptors have historically been less characterized due to a lack of selective ligands. The development of BRL 54443, with its high affinity and selectivity for these two receptor subtypes, has significantly advanced our understanding of their function.[1] This guide will delve into the key pharmacological data, experimental procedures, and signaling mechanisms related to BRL 54443.

Pharmacological Profile of BRL 54443

BRL 54443 is distinguished by its high binding affinity for the 5-HT1E and 5-HT1F receptors, with considerably weaker affinity for other 5-HT receptor subtypes.[1][2] This selectivity makes it an invaluable tool for studying the specific functions mediated by these receptors.

Binding Affinity

The binding affinity of BRL 54443 for various human serotonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| 5-HT1F | 9.25 |

| 5-HT1E | 8.7 |

| 5-HT1A | 7.2 |

| 5-HT1D | 7.2 |

| 5-HT1B | 6.9 |

| 5-HT2A | Measurable affinity |

Table 1: Binding affinities (pKi) of BRL 54443 for human 5-HT receptor subtypes.[2]

Functional Activity

BRL 54443 acts as an agonist at both 5-HT1E and 5-HT1F receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Functional assays have confirmed the agonistic properties of BRL 54443. For instance, in vitro, BRL 54443 induces contraction in certain tissues, an effect that is likely mediated through its interaction with 5-HT2A receptors, for which it has a measurable affinity.[2] In vivo studies in animal models have shown that BRL 54443 can induce a dose-dependent increase in intragastric volume.[2]

Experimental Protocols

The characterization of BRL 54443 has relied on a variety of well-established experimental techniques. The following sections provide detailed methodologies for the key assays used to determine its pharmacological profile.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of BRL 54443 for 5-HT1E and 5-HT1F receptors.

Materials:

-

Cell membranes expressing the human 5-HT1E or 5-HT1F receptor subtype.

-

Radioligand (e.g., [3H]5-HT).

-

BRL 54443.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding agent (e.g., 10 µM 5-HT).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of BRL 54443. Dilute the cell membranes and the radioligand in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, BRL 54443 at various concentrations (or buffer for total binding, or the non-specific binding agent), the radioligand solution, and finally the diluted cell membrane preparation to initiate the reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the BRL 54443 concentration. Fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase.

Objective: To determine the potency (EC50) of BRL 54443 in inhibiting adenylyl cyclase activity via 5-HT1E and 5-HT1F receptors.

Materials:

-

Cells stably expressing the human 5-HT1E or 5-HT1F receptor.

-

BRL 54443.

-

Forskolin (an adenylyl cyclase activator).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Cell Culture and Treatment: Plate the cells and grow to a suitable confluency. Pre-incubate the cells with various concentrations of BRL 54443.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the BRL 54443 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of BRL 54443 that produces 50% of its maximal inhibitory effect.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the study of BRL 54443, the following diagrams have been generated using the DOT language.

5-HT1E/1F Receptor Signaling Pathway

Both 5-HT1E and 5-HT1F receptors are coupled to the Gi/o family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: Agonist binding to 5-HT1E/1F receptors activates Gi/o, inhibiting adenylyl cyclase.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of BRL 54443.

Caption: Workflow of a competitive radioligand binding assay.

Functional Adenylyl Cyclase Assay Workflow

This diagram outlines the procedure for a functional assay to measure the inhibitory effect of BRL 54443 on cAMP production.

Caption: Workflow for determining the functional potency of BRL 54443.

Conclusion

BRL 54443 remains a critical pharmacological tool for the investigation of 5-HT1E and 5-HT1F receptor function. Its high selectivity allows for the targeted exploration of the roles these receptors play in various physiological and pathological conditions. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and drug development efforts targeting the serotonergic system. The continued use of BRL 54443 and the development of even more selective ligands will undoubtedly lead to a deeper understanding of the intricate workings of the 5-HT system and may pave the way for novel therapeutic interventions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of BRL 54443 Maleate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Pharmacological Properties